molecular formula C14H16N2O5S B1662972 Caspase-3/7 Inhibitor I CAS No. 220509-74-0

Caspase-3/7 Inhibitor I

Cat. No.: B1662972
CAS No.: 220509-74-0
M. Wt: 324.35 g/mol
InChI Key: SLQMNVJNDYLJSF-VIFPVBQESA-N
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Description

MMPSI is a potent and selective small molecule inhibitor of caspase 3 and caspase 7. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. MMPSI has shown significant potential in reducing ischemia-reperfusion-induced infarct size in isolated rabbit hearts and reducing apoptosis in both ischemic myocardium and isolated cardiomyocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMPSI involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of MMPSI would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

MMPSI primarily undergoes reactions typical of small molecule inhibitors, including binding to the active sites of caspase 3 and caspase 7. It may also undergo metabolic reactions in the body, leading to its breakdown and elimination.

Common Reagents and Conditions

The synthesis of MMPSI would involve common reagents used in organic synthesis, such as solvents, catalysts, and protective groups. Specific conditions, such as temperature, pressure, and pH, would be optimized to achieve the desired reactions.

Major Products Formed

The major product formed from the synthesis of MMPSI is the active inhibitor itself. During metabolic reactions in the body, various metabolites may be formed, which would be studied for their pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

MMPSI has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: MMPSI serves as a model compound for studying the inhibition of protease enzymes and the design of selective inhibitors.

    Biology: It is used to study the role of caspases in apoptosis and inflammation, providing insights into cellular processes and disease mechanisms.

    Medicine: MMPSI has potential therapeutic applications in conditions involving excessive apoptosis, such as ischemic heart disease, neurodegenerative disorders, and certain cancers.

    Industry: The compound may be used in the development of new drugs and therapeutic agents targeting caspase enzymes.

Mechanism of Action

MMPSI exerts its effects by selectively binding to the active sites of caspase 3 and caspase 7, inhibiting their protease activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, thereby reducing cell death. The molecular targets of MMPSI are the active sites of caspase 3 and caspase 7, and the pathways involved include the intrinsic and extrinsic apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Z-VAD-FMK: A pan-caspase inhibitor that inhibits multiple caspases, including caspase 3 and caspase 7.

    Q-VD-OPh: Another broad-spectrum caspase inhibitor with similar applications in apoptosis research.

Uniqueness

MMPSI is unique in its selectivity for caspase 3 and caspase 7, making it a valuable tool for studying the specific roles of these enzymes in apoptosis. Its potency and selectivity distinguish it from other broad-spectrum caspase inhibitors, allowing for more targeted research and potential therapeutic applications.

Properties

IUPAC Name

5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMNVJNDYLJSF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431688
Record name Caspase-3/7 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220509-74-0
Record name Caspase-3/7 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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